
5-(tert-Butyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)nicotinonitrile: is an organic compound that features a pyridine ring substituted with a nitrile group at the 3-position and a tert-butyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl nitrite as a nitrating agent under mild conditions . The reaction proceeds as follows:
Nitration: 5-tert-butylpyridine is treated with tert-butyl nitrite in the presence of a catalyst such as N-hydroxyphthalimide.
Cyanation: The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)nicotinonitrile may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 5-(tert-Butyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-(tert-Butyl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that derivatives of nicotinonitrile, including this compound, can act as inhibitors of specific enzymes, such as histone acetyltransferases . This makes them potential candidates for drug development, particularly in the treatment of cancers and other diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 5-(tert-Butyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of histone acetyltransferases, it can bind to the active site of the enzyme, preventing the acetylation of histone proteins . This inhibition can lead to changes in gene expression and cellular function, which can be exploited for therapeutic purposes.
相似化合物的比较
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the tert-butyl group.
5-Methyl-3-cyanopyridine: Similar structure with a methyl group instead of a tert-butyl group.
5-Ethyl-3-cyanopyridine: Similar structure with an ethyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 5-(tert-Butyl)nicotinonitrile imparts unique steric and electronic properties, making it distinct from other nicotinonitrile derivatives. This can influence its reactivity, stability, and interactions with biological targets, providing advantages in specific applications.
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
5-tert-butylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,1-3H3 |
InChI 键 |
JYOBGDPWFJJHCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN=CC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


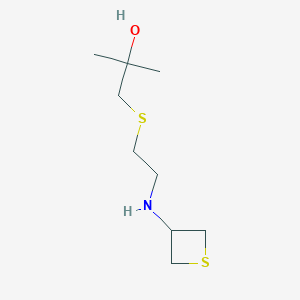
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)


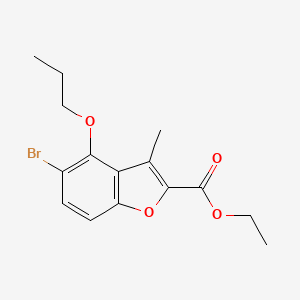
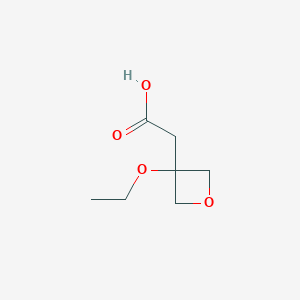
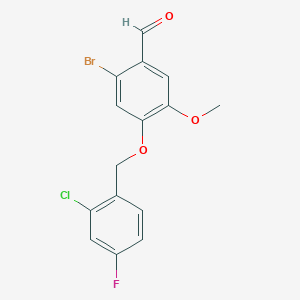
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
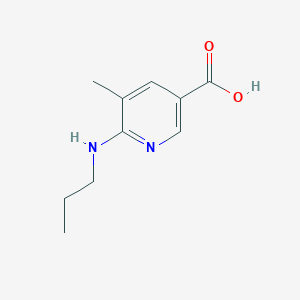
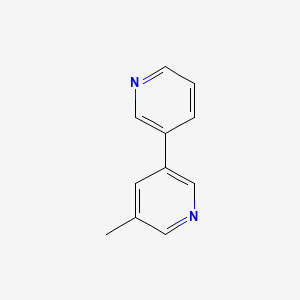
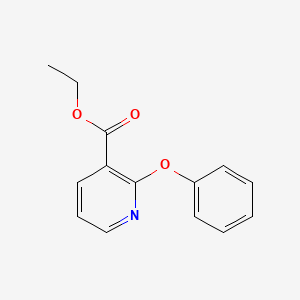
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
